1-(2-Chloroethyl)cyclohexane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(2-chloroethyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN/c10-7-6-9(8-11)4-2-1-3-5-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLLKHDNXWXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94695-90-6 | |
| Record name | 1-(2-chloroethyl)cyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nucleophilic Substitution at the Chloroethyl Group:the Primary Alkyl Chloride is Susceptible to Nucleophilic Substitution Sₙ2 Reactions.chemistrysteps.comin This Pathway, a Nucleophile Nu⁻ Attacks the Carbon Atom Bonded to the Chlorine. the Reaction Proceeds Via a Single Concerted Step Where the Nu C Bond Forms Simultaneously As the C Cl Bond Breaks.
Mechanism: Nu⁻ + R-CH₂-Cl → [Nu···CH₂···Cl]⁻ → Nu-CH₂-R + Cl⁻
Computational Insight: Theoretical studies can model the transition state geometry, which would feature the nucleophile and the leaving chloride group in a trigonal bipyramidal arrangement around the carbon atom. The bulky 1-cyanocyclohexyl group may exert some steric hindrance, potentially slowing the reaction rate compared to a less substituted alkyl halide.
Hydrolysis of the Nitrile Group:the Nitrile Group Can Be Hydrolyzed to a Carboxylic Acid Under Acidic or Basic Conditions.libretexts.org
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, a tautomerization step yields an amide intermediate. Further hydrolysis of the amide under the reaction conditions leads to the final carboxylic acid and an ammonium (B1175870) ion. libretexts.orgsavemyexams.com
Base-Catalyzed Mechanism: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.org Protonation by water yields a hydroxy imine, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt, which can be protonated in a final acidic workup step to yield the carboxylic acid.
Elimination Reactions:in the Presence of a Strong, Sterically Hindered Base, an Elimination E2 Reaction Can Compete with Substitution, Leading to the Formation of 1 Vinyl Cyclohexane 1 Carbonitrile. the Base Would Abstract a Proton from the Carbon Adjacent to the Chloro Substituted Carbon, with the Simultaneous Formation of a C=c Double Bond and Expulsion of the Chloride Ion.
Quantitative Structure-Activity Relationship (QSAR) for Analogues (without reference to biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property or activity. nih.gov While often used in drug design, QSAR can also be applied to predict non-biological endpoints such as physicochemical properties or chemical reactivity. nih.govacs.org
For a series of analogues of 1-(2-Chloroethyl)cyclohexane-1-carbonitrile, a QSAR model could be developed to predict a property like the rate constant (k) for a specific reaction, for instance, the Sₙ2 reaction with a common nucleophile.
The development of such a model involves:
Defining a series of analogues: This would involve systematic structural modifications, such as changing substituents on the cyclohexane (B81311) ring or replacing the chlorine atom with other halogens.
Calculating molecular descriptors: For each analogue, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated.
Model development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation correlating the descriptors with the measured property (e.g., log k). nih.gov
The general form of a linear QSAR model would be: Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Partial charge on Cα; LUMO energy | Electrophilicity of the reaction center |
| Steric | Molar refractivity; van der Waals volume | Steric hindrance around the reaction site |
| Topological | Connectivity indices (e.g., Kier & Hall) | Molecular size, shape, and branching |
| Quantum Chemical | HOMO-LUMO gap; Dipole moment | Overall molecular reactivity and polarity |
Such a model would provide valuable insights into how specific structural features influence the reactivity of this class of compounds, aiding in the design of molecules with tailored chemical properties.
Applications of 1 2 Chloroethyl Cyclohexane 1 Carbonitrile in Advanced Organic Synthesis
Construction of Diverse Cyclohexane (B81311) Derivatives
There is currently no available research demonstrating the use of 1-(2-Chloroethyl)cyclohexane-1-carbonitrile as a starting material for the construction of diverse cyclohexane derivatives. General methods for the synthesis of polysubstituted cyclohexanes are well-established, often involving domino reactions, Michael additions, and other stereoselective methodologies. nih.govnsf.gov However, the specific role and advantages of employing this compound in these synthetic strategies have not been investigated or reported.
Synthesis of Spirocyclic Systems
The synthesis of spiro compounds, which feature two rings sharing a single atom, is an active area of research in organic chemistry due to their unique three-dimensional structures and presence in various natural products. mdpi.commdpi.comresearchgate.net Methodologies for their synthesis often involve multicomponent domino reactions. mdpi.com While the structure of this compound could theoretically be manipulated to form a spirocycle, for instance, through intramolecular cyclization after modification of the chloroethyl and nitrile groups, no such applications have been documented.
Preparation of Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govmdpi.comnih.govnih.gov The nitrile and chloroethyl functionalities present in this compound could potentially be utilized in the synthesis of various heterocycles.
Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry. nih.govorganic-chemistry.orgmdpi.comwiley.com The nitrile group of the subject compound could, in principle, be a precursor to nitrogen-containing rings through reactions like cycloadditions or condensations with other bifunctional molecules. The chloroethyl group could also participate in intramolecular cyclization to form nitrogen-containing rings after conversion of the nitrile to an amine or another suitable nucleophile. However, no specific examples of such transformations involving this compound have been reported.
Other Heteroatom-Containing Systems
Similarly, while general methods exist for the synthesis of oxygen- and sulfur-containing heterocycles, nih.govclockss.orgnih.govutexas.edudigitellinc.comorganic-chemistry.orgchemistryviews.orgsemanticscholar.orgmdpi.comorganic-chemistry.org there is no literature available that describes the use of this compound in the preparation of these systems. The chloroethyl group could potentially react with oxygen or sulfur nucleophiles to initiate cyclization, but this remains a hypothetical application without experimental validation.
Utility as a Chiral Auxiliary Precursor
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. myuchem.comwikipedia.orguwindsor.caresearchgate.netuvic.cayork.ac.ukrsc.org These are typically derived from readily available chiral molecules. For this compound to be a useful precursor for a chiral auxiliary, a method for its stereoselective synthesis or resolution would first need to be developed. Currently, there is no information on the stereoselective synthesis of this compound, which is a prerequisite for its application in this context.
Contributions to Synthetic Methodologies Development
New synthetic methodologies often arise from the exploration of the reactivity of novel building blocks. scientific.netnih.govresearchgate.net The unique combination of functional groups in this compound could potentially lead to the development of new synthetic methods. However, without any published research on its reactivity and applications, its contribution to the development of new synthetic methodologies remains undefined.
Spectroscopic and Analytical Characterization Methodologies for 1 2 Chloroethyl Cyclohexane 1 Carbonitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Chloroethyl)cyclohexane-1-carbonitrile, both ¹H NMR and ¹³C NMR spectra would provide crucial connectivity information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclohexane (B81311) ring and the 2-chloroethyl side chain.
Cyclohexane Protons: The ten protons on the cyclohexane ring would likely appear as a complex series of overlapping multiplets in the δ 1.2-2.0 ppm region. At room temperature, the rapid chair-to-chair conformational flipping of the cyclohexane ring would average the signals for the axial and equatorial protons. docbrown.infoyoutube.com
2-Chloroethyl Protons: The protons of the ethyl group are anticipated to form an A₂B₂ system, appearing as two triplets. The methylene (B1212753) group adjacent to the quaternary carbon (-C-CH₂ -CH₂Cl) would likely resonate around δ 2.0-2.3 ppm, while the methylene group attached to the chlorine atom (-CH₂-CH₂ Cl) would be further downfield, around δ 3.6-3.8 ppm, due to the deshielding effect of the electronegative chlorine atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal six distinct signals, corresponding to each unique carbon environment in the molecule.
Nitrile Carbon (-C≡N): This carbon is expected to appear in the δ 120-125 ppm range, which is characteristic for nitriles.
Quaternary Carbon (C1): The sp³-hybridized carbon of the cyclohexane ring bonded to both the nitrile and the chloroethyl group would appear around δ 40-45 ppm.
Cyclohexane Carbons: The five CH₂ groups of the cyclohexane ring would show signals in the aliphatic region (δ 20-35 ppm). Due to symmetry, the carbons at positions 2 and 6 would be equivalent, as would the carbons at positions 3 and 5, resulting in three distinct signals for the ring's methylene groups.
2-Chloroethyl Carbons: The methylene carbon attached to the chlorine atom (-C H₂Cl) would be the most downfield of the aliphatic signals (excluding the quaternary carbon), likely around δ 42-46 ppm. The other methylene carbon (-C H₂CH₂Cl) would appear at approximately δ 35-40 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Cyclohexane Ring Protons | 1.2 - 2.0 (complex multiplet) | 22 - 35 |
| -C-CH₂ -CH₂Cl | 2.0 - 2.3 (triplet) | 35 - 40 |
| -CH₂-CH₂ Cl | 3.6 - 3.8 (triplet) | 42 - 46 |
| Quaternary Carbon (C1) | - | 40 - 45 |
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
For this compound, Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 171. A key feature would be the isotopic peak (M+2) at m/z 173, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. dtic.mil
The fragmentation of the molecule would likely proceed through several key pathways:
Loss of a chlorine radical: [M - Cl]⁺ leading to a fragment at m/z 136.
Loss of HCl: [M - HCl]⁺ from the chloroethyl side chain, resulting in a fragment at m/z 135. prepchem.com
Cleavage of the C-C bond in the side chain: Loss of the chloroethyl group ([M - CH₂CH₂Cl]⁺) would produce a fragment corresponding to the cyclohexanecarbonitrile (B123593) cation at m/z 109.
Fragmentation of the cyclohexane ring: Following initial fragmentation, the cyclohexane ring can undergo further cleavage, leading to a series of smaller fragments characteristic of cyclohexyl systems.
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
|---|---|
| 171/173 | [C₉H₁₄ClN]⁺ (Molecular Ion, M⁺/M+2) |
| 136 | [C₉H₁₄N]⁺ |
| 135 | [C₉H₁₃N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key expected absorptions are:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the CH₂ groups of the cyclohexane and ethyl moieties. prepchem.comdocbrown.info
C≡N Stretching: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹ is the definitive signal for the nitrile functional group.
C-H Bending: Absorptions between 1440-1480 cm⁻¹ corresponding to the scissoring and bending vibrations of the CH₂ groups. docbrown.info
C-Cl Stretching: A strong absorption in the fingerprint region, typically between 650-800 cm⁻¹, indicating the presence of the carbon-chlorine bond. prepchem.com
Raman spectroscopy would provide complementary information, often showing strong signals for the more symmetric, less polar bonds. The C≡N and C-C backbone stretches would be expected to be prominent in the Raman spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 3000 |
| Nitrile C≡N | Stretching | 2220 - 2260 |
| Methylene C-H | Bending/Scissoring | 1440 - 1480 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles.
The resulting crystal structure would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, it would detail the orientation of the 2-chloroethyl and nitrile substituents, including whether they occupy axial or equatorial positions in the crystal lattice. Intermolecular interactions, such as dipole-dipole forces or van der Waals contacts, that govern the crystal packing could also be analyzed. While this method is powerful, it is entirely dependent on the ability to grow a high-quality single crystal of the compound. nih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also invaluable for monitoring the progress of a chemical reaction.
Gas Chromatography (GC): Given its likely volatility, this compound should be amenable to analysis by GC. Using a non-polar or medium-polarity capillary column, GC can effectively separate the compound from other components in a mixture. Coupled with a Flame Ionization Detector (FID), it provides quantitative information on purity. When coupled with a Mass Spectrometer (GC-MS), it provides both separation and identification of the components, confirming the presence of the desired product and identifying any impurities. prepchem.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would likely provide excellent separation. Detection using a UV detector would be possible due to the nitrile group's weak absorbance at short wavelengths. HPLC is particularly useful for monitoring reactions and for analyzing samples that may not be suitable for GC due to thermal instability or low volatility.
Application of Chromatographic Methods
| Method | Stationary Phase (Example) | Mobile Phase/Carrier Gas | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Nitrogen | Purity assessment, reaction monitoring, impurity identification (with MS) |
Computational and Theoretical Investigations of 1 2 Chloroethyl Cyclohexane 1 Carbonitrile
Conformational Analysis and Energy Landscapes
The conformational flexibility of 1-(2-Chloroethyl)cyclohexane-1-carbonitrile is dominated by the cyclohexane (B81311) ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. fiveable.me In this geminally disubstituted cyclohexane, the cyano (-CN) and 2-chloroethyl (-CH₂CH₂Cl) groups are attached to the same carbon atom (C1). This means that in any given chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position.
A ring flip interconverts the two possible chair conformations, swapping the axial and equatorial positions of the substituents. fiveable.me The relative stability of these two conformers is determined by the steric strain introduced by the axial substituent. openochem.org Specifically, unfavorable steric interactions, known as 1,3-diaxial interactions, occur between an axial substituent and the axial hydrogens on carbons 3 and 5 of the ring. libretexts.org
The magnitude of this steric strain is quantified by the conformational A-value, which represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. fiveable.me Larger substituents have larger A-values and a stronger preference for the more stable equatorial position to avoid these destabilizing interactions. cutm.ac.in
While the specific A-value for a 2-chloroethyl group is not commonly tabulated, it is expected to be significantly larger than that of a cyano group due to its greater size and rotational freedom. The ethyl group has an A-value of approximately 1.75 kcal/mol, and the addition of a chlorine atom would likely increase its steric demand. The cyano group, being linear and relatively small, has a much smaller A-value, typically around 0.15–0.25 kcal/mol.
Based on these values, the conformer with the bulkier 2-chloroethyl group in the equatorial position and the smaller cyano group in the axial position is predicted to be the most stable, lowest-energy conformation. The energy landscape would show two primary energy minima corresponding to the two chair conformers, with the equatorial-chloroethyl conformer being significantly lower in energy. The transition state for the ring flip would pass through higher-energy twist-boat and boat conformations. cutm.ac.in
| Substituent | A-Value (kcal/mol) | Steric Preference |
|---|---|---|
| -CN (Cyano) | ~0.2 | Weak Equatorial |
| -CH₃ (Methyl) | 1.70 | Strong Equatorial |
| -CH₂CH₃ (Ethyl) | 1.75 | Strong Equatorial |
| -CH₂CH₂Cl (2-Chloroethyl) | >1.75 (Estimated) | Very Strong Equatorial |
Electronic Structure Properties and Reactivity Predictions
The electronic structure of this compound governs its reactivity. The molecule contains two key electron-withdrawing functional groups: the nitrile (-C≡N) group and the chloroethyl group. The nitrile group features an sp-hybridized carbon and a highly electronegative nitrogen atom, creating a strong dipole moment and rendering the nitrile carbon electrophilic. libretexts.org Similarly, the electronegative chlorine atom in the chloroethyl group withdraws electron density via the inductive effect, making the carbon atom to which it is attached (Cα) electrophilic and susceptible to nucleophilic attack.
Computational methods like Density Functional Theory (DFT) can be used to visualize the molecule's electronic properties. eurjchem.com
Molecular Electrostatic Potential (MEP): An MEP map would predict regions of negative electrostatic potential (typically colored red) around the electronegative nitrogen and chlorine atoms, indicating their ability to interact with electrophiles or act as hydrogen bond acceptors. Regions of positive potential (blue) would be concentrated on the nitrile carbon and the carbon bonded to the chlorine, highlighting them as the primary sites for nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). eurjchem.com For this molecule, the HOMO is expected to have significant contributions from the lone pair orbitals of the nitrogen and chlorine atoms. The LUMO is likely to be the π* antibonding orbital of the C≡N triple bond, with another low-lying σ* antibonding orbital associated with the C-Cl bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
| Property | Description | Predicted Location/Characteristic |
|---|---|---|
| Electrophilic Sites | Regions susceptible to nucleophilic attack. | Nitrile Carbon (C≡N), Carbon bonded to Chlorine (C-Cl) |
| Nucleophilic Sites | Regions susceptible to electrophilic attack. | Nitrogen lone pair, Chlorine lone pairs |
| HOMO | Highest energy electrons, site of electron donation. | Localized on N and Cl atoms |
| LUMO | Lowest energy empty orbital, site of electron acceptance. | π* orbital of C≡N bond and σ* orbital of C-Cl bond |
Mechanistic Studies of Key Transformation Pathways
The dual functionality of this compound allows for several key chemical transformations. Mechanistic studies can be computationally modeled to determine reaction pathways and transition state energies.
Analogues and Derivatives of 1 2 Chloroethyl Cyclohexane 1 Carbonitrile in Synthetic Research
Synthesis of Structurally Modified Analogues
The synthesis of analogues of 1-(2-Chloroethyl)cyclohexane-1-carbonitrile can be approached by two primary strategies: modification of the parent cyclohexanecarbonitrile (B123593) scaffold or de novo synthesis from functionalized precursors.
A key method for introducing substituents at the 1-position of the cyclohexanecarbonitrile ring involves the deprotonation of cyclohexanecarbonitrile followed by alkylation. A patented process describes the synthesis of 1-(2-ethylbutyl)cyclohexanecarbonitrile, which exemplifies this approach. The reaction proceeds by treating cyclohexanecarbonitrile with a Grignard reagent, such as methylmagnesium chloride, in the presence of a secondary amine, followed by the addition of an alkylating agent like 1-bromo-2-ethylbutane. This method can be adapted to introduce a variety of alkyl chains at the 1-position, providing access to a range of analogues.
Another strategy involves the modification of a pre-existing functional group at the 1-position. For instance, 1-hydroxycyclohexanecarbonitrile, which can be synthesized from cyclohexanone and a cyanide source, serves as a precursor to other analogues. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution reactions.
Furthermore, the 2-chloroethyl side chain of the parent compound is amenable to modification. The chlorine atom can be displaced by various nucleophiles to introduce a range of functional groups. For example, reaction with sodium azide would yield the corresponding 1-(2-azidoethyl)cyclohexane-1-carbonitrile, while reaction with sodium hydrosulfide would produce the thiol analogue. Hydrolysis of the chloroethyl group can lead to the formation of 1-(2-hydroxyethyl)cyclohexane-1-carbonitrile.
Below is a table of potential structurally modified analogues and their general synthetic approaches.
| Analogue Name | Structure | Synthetic Approach |
| 1-(2-Hydroxyethyl)cyclohexane-1-carbonitrile | C9H15NO | Hydrolysis of this compound or reaction with a hydroxide (B78521) source. |
| 1-(2-Azidoethyl)cyclohexane-1-carbonitrile | C9H14N4 | Nucleophilic substitution of the chloride in this compound with sodium azide. |
| 1-(2-Aminoethyl)cyclohexane-1-carbonitrile | C9H16N2 | Reduction of 1-(2-azidoethyl)cyclohexane-1-carbonitrile. |
| 1-Allylcyclohexane-1-carbonitrile | C10H15N | Alkylation of cyclohexanecarbonitrile with an allyl halide. |
| 1-(2-Phenylethyl)cyclohexane-1-carbonitrile | C15H19N | Alkylation of cyclohexanecarbonitrile with a 2-phenylethyl halide. |
| 4-Methyl-1-(2-chloroethyl)cyclohexane-1-carbonitrile | C10H16ClN | Synthesis starting from 4-methylcyclohexanone. |
Comparative Reactivity Studies of Analogues
The reactivity of analogues of this compound is significantly influenced by the nature of the substituents on the cyclohexane (B81311) ring and the identity of the leaving group on the ethyl side chain.
Effect of the Leaving Group: The rate of nucleophilic substitution at the 2-position of the ethyl side chain is highly dependent on the leaving group. For analogues of the type 1-(2-haloethyl)cyclohexane-1-carbonitrile, the reactivity follows the trend I > Br > Cl > F for SN2 reactions. This is due to the better ability of iodide and bromide to stabilize the developing negative charge in the transition state.
Influence of Cyclohexane Ring Substituents: Substituents on the cyclohexane ring can affect the reactivity of the 2-chloroethyl side chain through steric and electronic effects. Bulky substituents at the 2- or 6-positions of the cyclohexane ring can sterically hinder the approach of a nucleophile to the carbon bearing the chlorine atom, thereby slowing down the rate of SN2 reactions. Electron-withdrawing groups on the ring can have a modest inductive effect, potentially influencing the electrophilicity of the reaction center.
A hypothetical comparison of relative reaction rates for nucleophilic substitution with a common nucleophile (e.g., sodium azide) is presented in the table below, based on established principles of organic reactivity.
| Analogue | Leaving Group | Ring Substituent | Expected Relative Rate of Nucleophilic Substitution |
| 1-(2-Iodoethyl)cyclohexane-1-carbonitrile | Iodo | None | Very High |
| 1-(2-Bromoethyl)cyclohexane-1-carbonitrile | Bromo | None | High |
| This compound | Chloro | None | Moderate |
| 1-(2-Chloroethyl)-4-tert-butylcyclohexane-1-carbonitrile | Chloro | 4-tert-butyl | Moderate (tert-butyl group is remote) |
| 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbonitrile | Chloro | 2-methyl | Lower (due to steric hindrance) |
Impact of Structural Modifications on Synthetic Utility
Structural modifications of this compound significantly broaden its synthetic utility, providing access to a wider range of molecular architectures.
Analogues with Modified Side Chains: The introduction of different functional groups on the ethyl side chain opens up new avenues for subsequent transformations. For instance, the 1-(2-hydroxyethyl) analogue can be used in esterification or etherification reactions. The 1-(2-aminoethyl) derivative is a valuable precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. The azido analogue can participate in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Intramolecular Cyclization: The presence of a nucleophilic group on the side chain, in conjunction with the nitrile group, can facilitate intramolecular cyclization reactions. For example, under certain conditions, the 1-(2-hydroxyethyl) or 1-(2-aminoethyl) analogues could potentially cyclize to form lactones or lactams, respectively, after hydrolysis of the nitrile to a carboxylic acid or an amide.
Analogues with Substituted Cyclohexane Rings: The presence of substituents on the cyclohexane ring can be used to control the stereochemistry of subsequent reactions or to introduce additional points of functionality. For example, a hydroxyl or amino group on the cyclohexane ring can be used as a handle for further derivatization.
The following table illustrates the potential synthetic applications of various analogues.
| Analogue | Key Functional Group | Potential Synthetic Application |
| 1-(2-Hydroxyethyl)cyclohexane-1-carbonitrile | Hydroxyl | Precursor to esters, ethers, and lactones. |
| 1-(2-Aminoethyl)cyclohexane-1-carbonitrile | Amino | Building block for amides, sulfonamides, and heterocyclic compounds. |
| 1-(2-Azidoethyl)cyclohexane-1-carbonitrile | Azide | Participant in cycloaddition reactions (e.g., synthesis of triazoles). |
| 1-Allylcyclohexane-1-carbonitrile | Alkene | Substrate for olefin metathesis, hydroboration-oxidation, or epoxidation. |
| 4-Oxo-1-(2-chloroethyl)cyclohexane-1-carbonitrile | Ketone | Can undergo reactions at the carbonyl group, such as Wittig reactions or reductions. |
Future Directions and Emerging Research Opportunities in the Chemistry of 1 2 Chloroethyl Cyclohexane 1 Carbonitrile
Integration into Automated and High-Throughput Synthesis
The complexity of 1-(2-chloroethyl)cyclohexane-1-carbonitrile makes it an interesting candidate for the application of automated synthesis platforms. These systems, which combine robotics, software, and chemical reactors, can accelerate the discovery of new derivatives and optimize reaction conditions with minimal human intervention.
Robotic Platforms and High-Throughput Screening:
Modern robotic platforms can perform a large number of reactions in parallel, enabling the rapid exploration of a wide range of reactants and catalysts. For the synthesis of derivatives of this compound, an automated system could be programmed to vary the substituents on the cyclohexane (B81311) ring or to perform a variety of reactions at the chloroethyl group. This high-throughput approach would allow for the rapid generation of a library of novel compounds for biological screening or materials science applications.
An example of a potential high-throughput workflow for the derivatization of the chloroethyl group is outlined in the table below:
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Substitution | Azides, Amines, Thiols | Azidoethyl, Aminoethyl, Thioethyl derivatives |
| Ether Synthesis | Alkoxides, Phenoxides | Alkoxyethyl, Aryloxyethyl ethers |
| Ester Synthesis | Carboxylate salts | Acyloxyethyl esters |
Flow Chemistry for Continuous Production:
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. These include improved safety, better heat and mass transfer, and the potential for straightforward scaling up of production. A flow-based synthesis could involve the continuous reaction of a cyclohexanecarbonitrile (B123593) precursor with a chloroethylating agent, followed by in-line purification to yield the final product. The integration of real-time monitoring and automated optimization algorithms could further enhance the efficiency and robustness of such a process.
Sustainable and Green Chemistry Aspects in its Use
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound should focus on developing more environmentally benign and sustainable synthetic routes.
Biocatalysis for Nitrile and Chloro Group Introduction:
The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemical methods. For the synthesis of this compound, biocatalytic approaches could be explored for both the introduction of the nitrile group and the chlorination step. For instance, nitrilase enzymes could be used to convert a corresponding carboxylic acid or amide precursor into the nitrile, avoiding the use of highly toxic cyanide reagents. Similarly, halogenating enzymes could provide a milder and more selective method for the introduction of the chlorine atom.
Renewable Feedstocks and Green Solvents:
The cyclohexane backbone of the molecule is traditionally derived from petrochemical sources. A greener approach would be to synthesize the cyclohexane ring from renewable feedstocks, such as biomass-derived platform chemicals. Research into the conversion of lignocellulosic biomass into valuable chemical intermediates is a rapidly developing field that could provide sustainable routes to cyclohexane derivatives.
Furthermore, the choice of solvents plays a crucial role in the environmental impact of a chemical process. Future synthetic routes for this compound should prioritize the use of green solvents, such as water, supercritical CO2, or bio-based solvents, to minimize the use of volatile organic compounds (VOCs).
Eco-Friendly Reagents for Chloroethylation:
Traditional chlorinating agents can be hazardous and produce significant amounts of waste. The development of greener alternatives for the chloroethylation step is a key area for future research. This could involve the use of photocatalytic methods with earth-abundant metal catalysts, or the development of novel, less toxic chlorinating reagents.
| Green Chemistry Approach | Traditional Method | Potential Green Alternative |
| Nitrile Synthesis | Use of toxic metal cyanides | Biocatalysis with nitrilase enzymes |
| Feedstock Source | Petrochemical-based cyclohexane | Cyclohexane from renewable biomass |
| Chlorination | Harsh and hazardous chlorinating agents | Photocatalytic chlorination, enzymatic halogenation |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |
Potential for Cascade and One-Pot Reactions
Cascade reactions, where multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates, offer a powerful strategy for increasing the efficiency and sustainability of a synthesis. The complex structure of this compound makes it an ideal target for the development of novel cascade and one-pot reactions.
One-Pot Synthesis of the Core Structure:
A key area of future research will be the development of a one-pot synthesis of this compound from simple starting materials. This could involve, for example, the reaction of cyclohexanone with a source of the chloroethyl group and a cyanide source in a single reaction vessel. Such a process would eliminate the need for the isolation and purification of intermediates, leading to significant savings in time, resources, and waste generation. Research into one-pot methods for the synthesis of cyclohexanecarbonitrile from cyclohexanone has already shown promise in this area.
Cascade Reactions for the Synthesis of Complex Derivatives:
The reactive chloroethyl group and the nitrile function can both participate in a variety of chemical transformations. This opens up the possibility of designing cascade reactions that start from this compound to generate more complex molecular architectures. For example, an intramolecular cyclization could be triggered by a reaction at the chloroethyl group, leading to the formation of spirocyclic or bicyclic compounds.
An example of a potential cascade reaction is the intramolecular cyclization of a derivative of this compound to form a spirocyclic lactam, as shown in the table below.
| Starting Material | Reaction Sequence | Product |
| 1-(2-Aminoethyl)cyclohexane-1-carbonitrile | Intramolecular cyclization | Spirocyclic lactam |
| 1-(2-Hydroxyethyl)cyclohexane-1-carbonitrile | Intramolecular cyclization | Spirocyclic lactone |
Exploration of Novel Catalytic Transformations
The development of new catalytic methods is a cornerstone of modern organic synthesis. Future research on this compound will undoubtedly benefit from the application of novel catalytic transformations for its synthesis and functionalization.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic reactions. This technology could be applied to the synthesis of this compound in several ways. For example, a photoredox-catalyzed cycloaddition could be used to construct the cyclohexane ring. Alternatively, photoredox catalysis could be used for the late-stage functionalization of the molecule, for instance, by enabling C-H activation or by facilitating the reaction of the chloroethyl group.
Transition Metal Catalysis for C-H Activation:
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with earth-abundant metals like cobalt and iron, has shown great promise for C-H activation. Future research could focus on developing catalytic systems for the selective C-H functionalization of the cyclohexane ring of this compound, allowing for the introduction of new substituents at specific positions.
Catalytic Functionalization of the Nitrile Group:
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. Novel catalytic methods for the transformation of the nitrile group in this compound could lead to the synthesis of new classes of compounds. For example, catalytic hydration of the nitrile would yield the corresponding amide, while catalytic reduction would produce the amine.
| Catalytic Method | Potential Application |
| Photoredox Catalysis | Cycloadditions, C-H functionalization, dehalogenation |
| Transition Metal Catalysis | C-H activation of the cyclohexane ring |
| Biocatalysis | Enantioselective transformations, specific functional group modifications |
| Organocatalysis | Asymmetric synthesis of derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)cyclohexane-1-carbonitrile?
- Methodology : A plausible route involves nucleophilic substitution of a cyclohexane precursor. For example, reacting cyclohexane-1-carbonitrile with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization should include temperature control (60–80°C) and monitoring via TLC. Similar alkylation strategies are documented for nitrile-containing cyclohexane derivatives .
- Characterization : Confirm product purity using GC-MS and H/C NMR. The chloroethyl group’s protons (~3.5–4.0 ppm) and nitrile carbon (~120 ppm) are key diagnostic signals .
Q. How can researchers distinguish between regioisomers or conformational isomers of this compound?
- Methodology : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals caused by cyclohexane ring flexibility. X-ray crystallography may resolve regiochemistry if single crystals are obtainable. Computational methods (e.g., DFT with Gaussian) can model stable conformers and predict NMR/IR spectra .
Q. What safety precautions are essential when handling this compound?
- Guidelines : Chloroethyl groups may release toxic HCl under thermal stress. Use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (N₂/Ar) at 2–8°C. Refer to safety protocols for structurally related nitriles and chlorinated compounds .
Advanced Research Questions
Q. How does the chloroethyl substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nitrile and chloroethyl groups may activate the cyclohexane ring for SNAr (nucleophilic aromatic substitution) or Suzuki-Miyaura coupling. Test Pd-catalyzed reactions with aryl boronic acids, optimizing ligands (e.g., SPhos) and bases (e.g., Cs₂CO₃) in THF/toluene .
- Data Contradictions : If yields vary, assess steric hindrance from the cyclohexane ring using computational steric maps (e.g., SambVca) to guide ligand selection .
Q. What are the challenges in analyzing degradation products under acidic/basic conditions?
- Methodology : Hydrolysis of the nitrile group may generate carboxylic acids, while the chloroethyl group could eliminate HCl. Use LC-MS with a C18 column and acidic mobile phase (0.1% formic acid) to track degradation. Compare with synthetic standards of suspected byproducts (e.g., cyclohexane carboxylic acid derivatives) .
Q. How can computational modeling predict the compound’s suitability as a pharmaceutical intermediate?
- Approach : Perform docking studies (AutoDock Vina) to assess binding affinity to target proteins. Evaluate ADMET properties (e.g., logP, solubility) using QSAR tools (Schrödinger’s QikProp). Validate predictions with in vitro assays for cytotoxicity and metabolic stability .
Q. What strategies resolve conflicting spectroscopic data in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
